molecular formula C24H21BrN2O5S B2366855 N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide CAS No. 313531-51-0

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2366855
CAS RN: 313531-51-0
M. Wt: 529.41
InChI Key: KUZDVAWXBNZOAO-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, also known as BBr 3464, is a chemical compound that has gained significant attention in the field of cancer research due to its potential as an anticancer agent. This compound belongs to the class of DNA-binding agents, which are known to inhibit the growth of cancer cells by interfering with the replication and transcription of DNA. In

Scientific Research Applications

Chemoselective Synthesis

N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide and its derivatives are involved in chemoselective synthesis processes. For instance, N-benzoylation of aminophenols with benzoylisothiocyanates has been explored, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of biological interest (Singh, Lakhan, & Singh, 2017).

Interaction with Biological Molecules

The interaction of similar compounds with biological molecules is also a key area of research. N-sulfinylbenzamide, for instance, has been studied for its reaction with styrene oxide, leading to various products of potential biological significance (Tsuge & Mataka, 1971).

Potential Antifungal Applications

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with structural similarities to N-(2-benzoyl-4-bromophenyl)-4-(morpholinosulfonyl)benzamide, have shown antifungal properties against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae (Weiqun, Wen, Liqun, & Xianchen, 2005).

Spectroscopic Characterization and Synthesis

The synthesis and spectroscopic characterization of similar compounds are also subjects of study. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been synthesized and characterized, providing insights into its crystal structure and molecular interactions (Saeed, Rashid, Bhatti, & Jones, 2010).

Application in Medicinal Chemistry

These compounds have potential applications in medicinal chemistry. A study on novel sulfamoyl benzamides, which are structurally related, as selective CB(2) agonists with improved in vitro metabolic stability, highlights their potential in therapeutic contexts (Sellitto et al., 2010).

properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O5S/c25-19-8-11-22(21(16-19)23(28)17-4-2-1-3-5-17)26-24(29)18-6-9-20(10-7-18)33(30,31)27-12-14-32-15-13-27/h1-11,16H,12-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZDVAWXBNZOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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